2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine derivative notable for its structural resemblance to nucleosides. This compound features a hydroxymethyl group attached to an oxolane ring and is recognized for its potential therapeutic applications due to its biological activity. The molecular formula of this compound is , and it has a molecular weight of 267.24 g/mol. Its IUPAC name is (2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, and it is cataloged under the CAS number 3228-71-5.
The compound can be synthesized through various chemical methods and is available for purchase from chemical suppliers. It has been studied extensively in scientific literature for its applications in biochemistry and medicinal chemistry.
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is classified as a nucleoside analog due to its structural similarity to natural nucleosides. It plays a role in studies related to DNA and RNA mechanisms, including replication and transcription processes.
The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the glycosylation of 6-aminopurine with a protected sugar derivative. This process often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. After the glycosylation step, the protected sugar is deprotected under acidic or basic conditions to yield the final product.
The molecular structure of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol consists of an oxolane ring bonded to a hydroxymethyl group and a 6-amino purine moiety.
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions:
These reactions contribute significantly to its utility in synthetic organic chemistry and medicinal chemistry by allowing the formation of various derivatives that may exhibit different biological activities.
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol primarily relates to its interaction with biological targets involved in nucleic acid metabolism. The hydroxymethyl group enhances its solubility and bioavailability, allowing it to effectively mimic natural nucleosides during cellular processes such as DNA replication and RNA transcription.
Upon entering cells, this compound may be phosphorylated by cellular kinases into active triphosphate forms that can then compete with natural nucleotides for incorporation into nucleic acids. This competitive inhibition can disrupt normal cellular functions leading to effects such as antiviral activity or anticancer properties .
The physical properties of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol include:
Key chemical properties include:
The applications of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol span several scientific fields:
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS: 3228-71-5, 524-69-6, or 3080-29-3) is a purine nucleoside analog where adenine connects to a modified pentose sugar via a β-N9-glycosidic bond. Its systematic name reflects three key structural elements:
Synthetic routes involve:
Table 1: Physicochemical Properties of the Nucleoside Analog
Property | Value | Conditions |
---|---|---|
Molecular formula | C₁₀H₁₃N₅O₄ | - |
Molecular weight | 267.24 g/mol | - |
Melting point | 125–140°C | - |
Boiling point | 676.3°C | 760 mmHg |
Solubility | >40.1 μg/mL | Aqueous buffer |
Density | 2.08 g/cm³ | Predicted |
The stereochemistry at sugar carbons critically influences biological activity, with the β-D-arabinofuranosyl configuration enabling specific enzyme interactions [4] [10].
The METTL3-METTL14 heterodimer forms the catalytic core of mammalian N6-adenosine methyltransferase (m⁶A writer complex), directly relevant to modifying adenine-based nucleosides in RNA:
Key mechanistic features:
Cancer-associated mutations (e.g., METTL3 R471H, METTL14 R298P) disrupt complex stability and reduce methylation efficiency by >60%, underscoring functional significance [6].
The METTL3-METTL14 complex recognizes adenosine within GGACU/RRACH consensus motifs (R = purine; H = adenine/cytosine/uracil) through:
Crystallographic studies reveal a two-step catalytic mechanism:
Table 2: Methylation Kinetics of METTL3-METTL14 Complex
RNA Substrate | Motif Location | Methylation Efficiency (d³-m⁶A/probe) |
---|---|---|
Probe 1 | Stem + loop | 1.04 |
Probe 2 | Loop only | 0.68 |
Probe 3 | Stem only | 0.79 |
Probe 4 (GGAUU) | - | 0.01 |
The cryptic pocket involves METTL3 residues (M402, R471, T472, G473, H474) and METTL14 R298, which hydrogen-bonds the N6-methyl group. Mutations here (e.g., R298P) impair m⁶A verification and reduce RNA binding affinity by ~40% [5] [6] [10].
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